molecular formula C12H12N2O5 B11696683 Hydrazine, 1-phenoxyacetyl-2-(3-carboxyprop-2-enoyl)-

Hydrazine, 1-phenoxyacetyl-2-(3-carboxyprop-2-enoyl)-

Cat. No.: B11696683
M. Wt: 264.23 g/mol
InChI Key: DCHBFTOEYSPLKO-VOTSOKGWSA-N
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Description

(2E)-4-OXO-4-(2-PHENOXYACETOHYDRAZIDO)BUT-2-ENOIC ACID is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxyacetohydrazido group and a but-2-enoic acid moiety. The presence of these functional groups makes it an interesting subject for studies related to organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-OXO-4-(2-PHENOXYACETOHYDRAZIDO)BUT-2-ENOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Phenoxyacetohydrazide: This step involves the reaction of phenoxyacetic acid with hydrazine hydrate under reflux conditions to form phenoxyacetohydrazide.

    Condensation Reaction: The phenoxyacetohydrazide is then subjected to a condensation reaction with an appropriate aldehyde or ketone to form the corresponding hydrazone.

    Cyclization and Oxidation: The hydrazone undergoes cyclization and subsequent oxidation to yield the final product, (2E)-4-OXO-4-(2-PHENOXYACETOHYDRAZIDO)BUT-2-ENOIC ACID.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-OXO-4-(2-PHENOXYACETOHYDRAZIDO)BUT-2-ENOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2E)-4-OXO-4-(2-PHENOXYACETOHYDRAZIDO)BUT-2-ENOIC ACID has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.

    Medicine: It may be investigated for its therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (2E)-4-OXO-4-(2-PHENOXYACETOHYDRAZIDO)BUT-2-ENOIC ACID exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenoxyacetohydrazido group may play a role in binding to specific sites, while the but-2-enoic acid moiety could influence the compound’s reactivity and stability. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2E)-4-OXO-4-(2-PHENOXYACETOHYDRAZIDO)BUT-2-ENOIC ACID lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H12N2O5

Molecular Weight

264.23 g/mol

IUPAC Name

(E)-4-oxo-4-[2-(2-phenoxyacetyl)hydrazinyl]but-2-enoic acid

InChI

InChI=1S/C12H12N2O5/c15-10(6-7-12(17)18)13-14-11(16)8-19-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,15)(H,14,16)(H,17,18)/b7-6+

InChI Key

DCHBFTOEYSPLKO-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCC(=O)NNC(=O)/C=C/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NNC(=O)C=CC(=O)O

Origin of Product

United States

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